molecular formula C20H13ClN2O2 B5470963 4-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid

4-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid

Cat. No.: B5470963
M. Wt: 348.8 g/mol
InChI Key: XUCWHHALSSVMDM-VBKFSLOCSA-N
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Description

4-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid is an organic compound that features a pyrrole ring substituted with a benzoic acid moiety and a cyanoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes like dihydrofolate reductase (DHFR) by binding to the active site and preventing the enzyme from catalyzing its reaction . This inhibition can lead to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid is unique due to its combination of a cyanoethenyl group and a benzoic acid moiety, which imparts distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

4-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2/c21-17-7-3-14(4-8-17)16(13-22)12-19-2-1-11-23(19)18-9-5-15(6-10-18)20(24)25/h1-12H,(H,24,25)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCWHHALSSVMDM-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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